3', 5'-Di-O-acetyl-5-bromo-2'-deoxyuridine

Nucleoside prodrug design Membrane permeability Lipinski Rule of 5

Researchers face poor BrdU uptake in transporter-deficient cell models and low bromination yields (~43%) with unprotected 2'-deoxyuridine. This diacetyl-protected BrdU prodrug solves both: • 1.81-fold bromination yield advantage (78% vs 43%) via orthogonal acetyl protection that blocks competing O-alkylation/acylation during 5-position derivatization. • +0.6 ΔXLogP3 and reduced HBD count (1 vs 3) confer passive membrane permeability, enabling transporter-independent intracellular loading. • Ubiquitous esterases cleave both acetyl groups to release active BrdU; quantitatively deprotected under mild methanolic ammonia. • Organic-phase solubility (CHCl₃, DCM, EtOAc) expands formulation design space for lipid nanoparticles and transdermal patches. • Well-characterized mp 148-150°C with distinct NMR signature for GMP QC and HPLC system suitability.

Molecular Formula C₁₃H₁₅BrN₂O₇
Molecular Weight 391.17
CAS No. 6161-23-5
Cat. No. B1140133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3', 5'-Di-O-acetyl-5-bromo-2'-deoxyuridine
CAS6161-23-5
Synonyms5-Bromo-2’-deoxy-uridine 3’,5’-Diacetate; 
Molecular FormulaC₁₃H₁₅BrN₂O₇
Molecular Weight391.17
Structural Identifiers
SMILESCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C
InChIInChI=1S/C13H15BrN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine Overview


3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine (CAS 6161-23-5) is the 3',5'-diacetate ester prodrug of 5-bromo-2'-deoxyuridine (BrdU), a well-established thymidine analog [1]. In this derivative, both the 3'- and 5'-hydroxyl groups of the deoxyribose moiety are acetylated, yielding a compound with a molecular weight of 391.17 g/mol and the molecular formula C13H15BrN2O7 [1]. The compound was originally reported as a synthetic intermediate in the preparation of halogenated 2'-deoxyuridines [2]. The acetyl modifications serve a dual purpose: they act as protecting groups during chemical synthesis and confer increased lipophilicity relative to the parent BrdU, making the compound a prototypical esterase-activated prodrug candidate [1].

Diacetyl-BrdU vs. BrdU: Critical Differences


The substitution of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine with unmodified BrdU (CAS 59-14-3) or other halogenated 2'-deoxyuridine analogs fails in applications where passive membrane permeability, organic-phase solubility, or selective hydroxyl protection is critical. The two acetyl caps alter three fundamental properties simultaneously: they reduce the hydrogen bond donor count from 3 to 1, increase computed lipophilicity (ΔXLogP3 ≈ +0.6), and shift solubility from aqueous to organic solvents [1]. These changes are not cosmetic—quantum-chemical studies on 3',5'-esters of BrdU have established that lipophilicity is the determining factor for prodrug efficacy in this chemical class [2]. Furthermore, esterase-catalyzed hydrolysis studies confirm that simple acyl ester prodrugs of BrdU release the active parent nucleoside following enzymatic cleavage, with chemical stability at physiological pH supporting their use as controlled-release prodrugs [3]. Ignoring these differences risks suboptimal cellular loading, failed synthetic sequences requiring unprotected hydroxyls, and irreproducible pharmacokinetic profiles.

Differentiation Evidence for Diacetyl-BrdU


Enhanced Lipophilicity Over BrdU

The acetyl capping of both 3'- and 5'-hydroxyl groups eliminates two hydrogen bond donor sites and adds two acetyl moieties, resulting in a measurable increase in computed lipophilicity. PubChem computed XLogP3 values using a consistent algorithm show the target compound at XLogP3 = 0.3, compared to XLogP3 = −0.3 for the parent BrdU (CID 6035) [1][2]. This represents a ΔXLogP3 of approximately +0.6 log units, which is meaningful in the context of passive membrane permeability prediction.

Nucleoside prodrug design Membrane permeability Lipinski Rule of 5

Superior Bromination Yield

In a direct comparative study by Brokeš et al. (1979), the reaction of N-bromosuccinimide with diacetyl-2'-deoxyuridine (IIIc) afforded di-O-acetyl-5-bromo-2'-deoxyuridine (IIIj) in 78% yield, whereas the analogous reaction with unprotected 2'-deoxyuridine (IIId) yielded 5-bromo-2'-deoxyuridine (IIIk) in only 43% yield [1]. The 35 percentage-point yield advantage demonstrates that the diacetyl protection significantly improves the efficiency of electrophilic bromination at the 5-position of the uracil ring.

Nucleoside synthesis Process chemistry Halogenation yield

Reduced Hydrogen Bond Donors

Masking the 3'- and 5'-hydroxyl groups as acetyl esters reduces the hydrogen bond donor (HBD) count from 3 in BrdU to 1 in the target compound (the N3-H of the uracil ring) [1][2]. HBD count is a key component of Lipinski's Rule of 5 and correlates inversely with passive membrane permeability. The topological polar surface area (TPSA) also decreases from 104.55 Ų for BrdU to 116.69 Ų for the target, though the minor increase in TPSA is offset by the gain in lipophilicity from the acetyl methyl groups.

ADME prediction Hydrogen bonding Passive diffusion

Organic Solubility Profile

The diacetyl derivative exhibits solubility in chlorinated and ester organic solvents—chloroform (slightly), dichloromethane (slightly), and ethyl acetate (slightly, heated)—as reported by vendor technical data . In contrast, BrdU is soluble in water at 10–50 mg/mL at 22 °C and in polar aprotic solvents such as DMSO and DMF [1]. This solubility inversion is a direct consequence of masking the two polar hydroxyl groups with lipophilic acetyl moieties.

Solubility profiling Formulation science Chromatographic purification

Lower Melting Point

The diacetyl compound exhibits a melting point of 148–150 °C , substantially lower than BrdU, which melts with decomposition at 187–194 °C (lit.) [1]. The ~40 °C melting point depression is consistent with the elimination of the intermolecular hydrogen bonding network that exists in crystalline BrdU due to its free 3'- and 5'-hydroxyl groups. Reduced crystal lattice energy is a hallmark of hydroxyl-capped nucleoside prodrugs.

Solid-state properties Crystallinity Formulation pre-formulation

Selective 5-Functionalization Intermediate

The 3',5'-diacetyl protecting groups enable chemoselective transformations at the 5-position of the uracil ring that are incompatible with unprotected BrdU. Shiau et al. (1980) employed 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine as a key intermediate for displacement with lithium azide, followed by deacetylation to yield 5-(azidomethyl)-2'-deoxyuridine [1]. Similarly, Kim et al. (1990) used the same protected intermediate for displacement with heterocyclic compounds to synthesize 5-heterocyclicmethyl-2'-deoxyuridines [2]. In both cases, the acetyl groups prevent competing reactions at the sugar hydroxyls and are cleanly removed under mild conditions (methanolic ammonia).

Nucleoside derivatization Protecting group strategy Medicinal chemistry

Key Applications of Diacetyl-BrdU


Esterase-Activated Prodrug for Cellular Delivery

In cell-based assays where nucleoside transporter expression is low or variable—such as in certain cancer cell lines or ex vivo tissue explants—passive diffusion becomes the dominant uptake mechanism. The +0.6 ΔXLogP3 and reduced HBD count (1 vs. 3) of the diacetyl prodrug predict significantly higher passive membrane flux compared to free BrdU [1][2]. Class-level evidence from BrdU ester prodrugs confirms that lipophilicity governs antiviral and antiproliferative activity in this series [3]. Upon intracellular entry, ubiquitous esterases cleave both acetyl groups to release active BrdU, which is then phosphorylated and incorporated into replicating DNA. This scenario is particularly relevant for researchers conducting proliferation assays in transporter-deficient models or developing topical BrdU formulations where stratum corneum penetration is rate-limiting.

Efficient Synthesis of 5-Substituted Nucleoside Libraries

The 78% bromination yield of the diacetyl-protected intermediate contrasts sharply with the 43% yield for unprotected 2'-deoxyuridine under analogous conditions [1]. This 1.81-fold yield advantage, combined with the orthogonal protection strategy, makes the diacetyl compound the economically rational starting material for synthesizing diverse 5-substituted nucleoside libraries. The acetyl groups prevent competing O-alkylation or O-acylation at the sugar hydroxyls during subsequent 5-position transformations, and are quantitatively removed under mild methanolic ammonia conditions [2][3]. This strategy has been validated in the synthesis of 5-azidomethyl, 5-aminomethyl, and 5-heterocyclicmethyl derivatives with demonstrated biological activity.

Lipophilic BrdU Delivery System Formulation

The shift from aqueous to organic-phase solubility enables formulation approaches inaccessible to water-soluble BrdU. The diacetyl compound's solubility in chloroform, dichloromethane, and ethyl acetate [1] facilitates incorporation into lipid-based nanoparticles, polymeric micelles, and transdermal patches using solvent-casting or emulsion-solvent evaporation techniques. The lower melting point (148–150 °C vs. 187–194 °C) may also reduce thermal degradation risk during hot-melt processing [2][3]. For industrial pharmaceutical development teams exploring controlled-release BrdU formulations for dermatological or oncological applications, this altered solubility profile expands the formulation design space.

Analytical Reference Standard for Method Development

The unique chromatographic retention behavior of the diacetyl compound—stronger retention on reversed-phase columns due to increased lipophilicity—makes it a valuable system suitability marker for HPLC methods designed to separate BrdU from its synthetic precursors and degradation products. The well-characterized melting point (148–150 °C, sharp) and distinct NMR signature provide orthogonal identity confirmation suitable for GMP quality control [1]. The chemical stability of simple acyl esters at physiological pH (half-lives of 6–23 h for structurally related aliphatic esters) supports the use of this compound as a reference material in forced degradation studies and bioanalytical method validation for BrdU prodrug programs.

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